molecular formula C16H23N5O B6470247 N-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine CAS No. 2640843-66-7

N-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine

Cat. No.: B6470247
CAS No.: 2640843-66-7
M. Wt: 301.39 g/mol
InChI Key: DQPLOCPTKVXYSK-UHFFFAOYSA-N
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Description

N-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine is a complex organic compound that belongs to the class of pyrazolopyrazines This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core, a pyrrolidine ring, and an oxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.

Major Products Formed

Mechanism of Action

The mechanism of action of N-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine is unique due to its combination of a pyrazolo[1,5-a]pyrazine core, a pyrrolidine ring, and an oxane moiety. This unique structure imparts specific chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrazin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O/c1-12-10-15-16(17-5-7-21(15)19-12)18-13-2-6-20(11-13)14-3-8-22-9-4-14/h5,7,10,13-14H,2-4,6,8-9,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPLOCPTKVXYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)NC3CCN(C3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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